molecular formula C16H24N2O B12814592 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane

Cat. No.: B12814592
M. Wt: 260.37 g/mol
InChI Key: UQEQWIQKNZHDOR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structural framework that includes a spiro junction connecting two rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the methoxyphenyl group and the diazaspiro structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane typically involves the following steps:

    Formation of the Spiro Core: The spiro core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a diamine and a ketone can form the spiro junction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a methoxyphenyl halide and a base to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides with bases like sodium hydroxide.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the diazaspiro structure can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]decane: Similar structure but with a different ring size.

    1-(4-Methoxyphenyl)-1,4-diazaspiro[5.6]dodecane: Another spiro compound with a larger ring system.

Uniqueness: 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane is unique due to its specific ring size and the presence of the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecane

InChI

InChI=1S/C16H24N2O/c1-19-15-7-5-14(6-8-15)18-12-11-17-13-16(18)9-3-2-4-10-16/h5-8,17H,2-4,9-13H2,1H3

InChI Key

UQEQWIQKNZHDOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC23CCCCC3

Origin of Product

United States

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